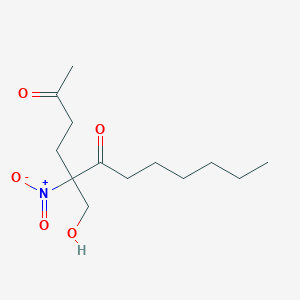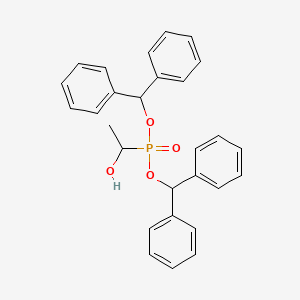
Bis(diphenylmethyl) (1-hydroxyethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(diphenylmethyl) (1-hydroxyethyl)phosphonate is a phosphonate ester that contains a phosphonic acid group bonded to a 1-hydroxyethyl group and two diphenylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(diphenylmethyl) (1-hydroxyethyl)phosphonate can be achieved through several methods. One common approach involves the reaction of diphenylmethylphosphine oxide with an appropriate hydroxyethyl derivative under controlled conditions. The reaction typically requires the use of a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(diphenylmethyl) (1-hydroxyethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate ester to other functional groups.
Substitution: The compound can participate in substitution reactions where the diphenylmethyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of solvents to facilitate the process .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonates .
Applications De Recherche Scientifique
Bis(diphenylmethyl) (1-hydroxyethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other phosphonate compounds.
Medicine: It may be explored for its potential therapeutic properties, including its use as an antibacterial or antiviral agent.
Industry: The compound can be used in the development of corrosion inhibitors and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of bis(diphenylmethyl) (1-hydroxyethyl)phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to bis(diphenylmethyl) (1-hydroxyethyl)phosphonate include other phosphonate esters and phosphonic acid derivatives, such as:
Fosfomycin: An antibacterial agent used to treat infections.
Adefovir: An antiviral drug used in the treatment of hepatitis B.
Cidofovir: An antiviral medication used to treat cytomegalovirus infections.
Uniqueness
This compound is unique due to its specific chemical structure, which includes two diphenylmethyl groups and a 1-hydroxyethyl group bonded to a phosphonate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
89865-23-6 |
|---|---|
Formule moléculaire |
C28H27O4P |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
1-dibenzhydryloxyphosphorylethanol |
InChI |
InChI=1S/C28H27O4P/c1-22(29)33(30,31-27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)32-28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-22,27-29H,1H3 |
Clé InChI |
BLCIRSQAZVXPTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(O)P(=O)(OC(C1=CC=CC=C1)C2=CC=CC=C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14389037.png)
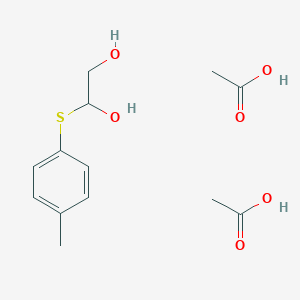
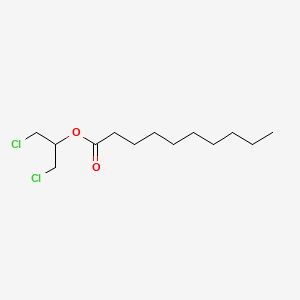
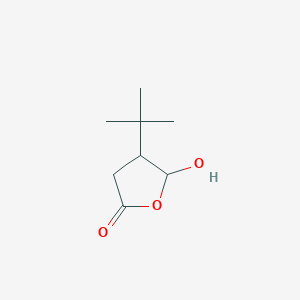
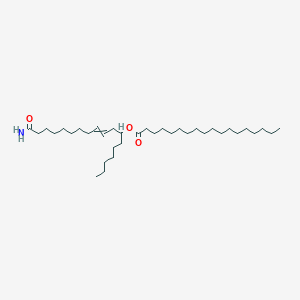
methyl}-L-alanyl-L-proline](/img/structure/B14389062.png)
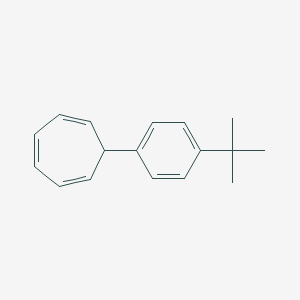

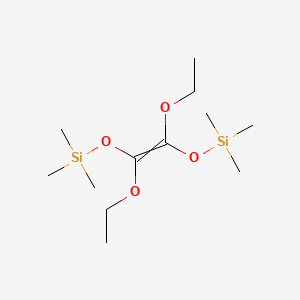
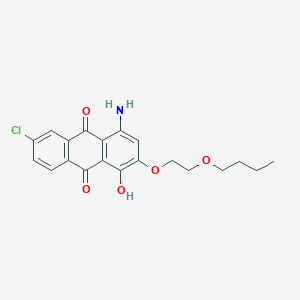

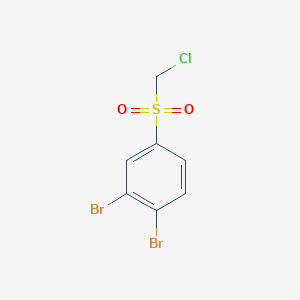
![2,3-Dimethyl-1-[(propan-2-yl)oxy]-9H-fluorene](/img/structure/B14389092.png)
